molecular formula C24H22N6O3 B2941130 (2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide CAS No. 1251711-57-5

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide

Cat. No.: B2941130
CAS No.: 1251711-57-5
M. Wt: 442.479
InChI Key: NWWZZARZXZSSBJ-WLRTZDKTSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide is a high-purity chemical compound offered for research purposes. This synthetic molecule features a prop-2-enamide core structure, also known as a chalcone derivative, which is linked to a dimethoxyphenyl group at one end and an aminophenyl-pyrazolyl-pyridazine group at the other. The pyridazine scaffold is a privileged structure in medicinal chemistry, often associated with biological activity and found in compounds investigated as kinase inhibitors, such as ALK5 inhibitors . The specific arrangement of its aromatic and heteroaromatic rings suggests potential for interaction with various enzymatic targets and cellular pathways. Researchers may find this compound valuable for probing signal transduction mechanisms, developing novel therapeutic strategies, particularly in areas like oncology, or as a building block in synthetic chemistry. This product is intended for laboratory research by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only. Researchers should conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-32-20-10-4-17(16-21(20)33-2)5-13-24(31)27-19-8-6-18(7-9-19)26-22-11-12-23(29-28-22)30-15-3-14-25-30/h3-16H,1-2H3,(H,26,28)(H,27,31)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWZZARZXZSSBJ-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide typically involves multi-step organic reactionsThe final step involves the formation of the prop-2-enamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways by binding to specific sites, leading to changes in cellular processes. Key pathways involved may include the PI3K-AKT, MAPK, and HIF-1 signaling pathways, which play roles in cell proliferation, survival, and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Molecular and Physicochemical Properties

Property Target Compound Compound-1 () Compound 2e ()
Molecular Formula C₂₄H₂₄N₆O₃ (calculated) C₁₃H₁₁N₃O₄ C₂₂H₂₂N₈O
Molecular Weight ~468.5 g/mol (calculated) 273.24 g/mol 430.47 g/mol
Melting Point Not reported 170°C 165–167°C
Synthetic Yield Not reported 69.8% 30%
Key Functional Groups Enamide, dimethoxyphenyl, pyridazine-pyrazole Pyrazol-3-one, acetyl, nitro group Triazole, pyrimidine, acetamide
Lipinski Compliance Likely marginal (high MW) Yes Likely marginal (high MW)

Key Observations :

  • The dimethoxyphenyl group in the target compound likely enhances lipophilicity relative to the nitro-substituted phenyl in Compound-1 or the pyridyl group in Compound 2e .
  • Lower synthetic yields in Compound 2e (30%) vs. Compound-1 (69.8%) suggest challenges in synthesizing complex heterocyclic systems, a factor that may also apply to the target compound.

Functional Group Contributions

Enamide vs. Pyrazol-3-one Backbones

The target compound’s enamide group (C=O and N-H) may enable stronger hydrogen bonding with biological targets compared to the pyrazol-3-one carbonyl in Compound-1. However, pyrazol-3-one derivatives exhibit notable thermal stability (melting point 170°C) , which could be advantageous for formulation.

Heterocyclic Substituents
  • The pyridazine-pyrazole hybrid in the target compound resembles the pyrimidine-triazole system in Compound 2e , both of which are critical for kinase inhibition. However, pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrimidine.
  • The 3,4-dimethoxyphenyl group in the target compound contrasts with the nitro group in Compound-1, which is strongly electron-withdrawing and may influence reactivity or toxicity.

Spectroscopic and Analytical Data

While spectroscopic data for the target compound are unavailable in the provided evidence, comparisons can be inferred:

  • IR Spectroscopy : The enamide’s C=O stretch (~1650–1700 cm⁻¹) would overlap with pyrazol-3-one carbonyl signals (1702 cm⁻¹ in Compound-1) . The absence of a nitro group (1552 cm⁻¹ in Compound-1) distinguishes the target compound.
  • NMR : The dimethoxyphenyl group would produce distinct aromatic proton signals (~6.8–7.5 ppm) and methoxy peaks (~3.8 ppm), differing from Compound 2e’s pyridyl and triazole signals .

Research Implications

  • Synthetic Challenges : Low yields in structurally complex analogs (e.g., 30% in Compound 2e) highlight the need for optimized reaction conditions for the target compound.
  • Bioactivity Prediction : The dimethoxyphenyl group may enhance cellular uptake but could also increase metabolic lability compared to nitro or pyridyl groups.

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C22H24N4O2
  • Molecular Weight : 368.46 g/mol

The compound features a prop-2-enamide backbone with substitutions that include a dimethoxyphenyl group and a pyridazinyl moiety linked through an amino group.

Research indicates that compounds similar to this compound may exhibit their biological effects through several key mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • Compounds with similar structures have been shown to inhibit DHFR, an enzyme critical for DNA synthesis and cellular replication. This inhibition can lead to decreased proliferation of cancer cells .
  • Tyrosine Kinase Inhibition :
    • The presence of the pyridazin moiety suggests potential activity against various tyrosine kinases, which are involved in signaling pathways that regulate cell growth and differentiation. Inhibitors targeting these kinases can be valuable in cancer therapy .
  • Antioxidant Activity :
    • Some derivatives have demonstrated antioxidant properties, which may protect cells from oxidative stress and inflammation, contributing to their therapeutic effects .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds with similar structures. For instance:

CompoundTargetEffect
PiritreximDHFRAntitumor effects in carcinosarcoma models
Pyrido[2,3-d]pyrimidinesVarious kinasesInhibition leads to reduced tumor growth

These compounds have shown promise in treating melanoma and urothelial cancers, with ongoing research into their efficacy against other malignancies .

Case Studies

  • Melanoma Treatment :
    • A study reported the use of pyrido[2,3-d]pyrimidine derivatives in melanoma models, demonstrating significant tumor regression when combined with other chemotherapeutic agents .
  • Psoriasis and Autoimmune Disorders :
    • Inhibition of DHFR has been linked to therapeutic effects in psoriasis and rheumatoid arthritis, suggesting potential applications for this compound in treating inflammatory diseases .

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